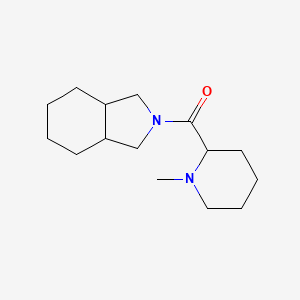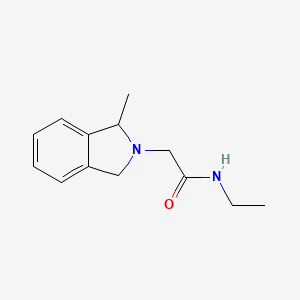
1-(4-Benzylidenepiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylidenepiperidin-1-yl)ethanone, also known as piperidone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(4-Benzylidenepiperidin-1-yl)ethanone is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation results in the activation of various signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and physiological effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In animal studies, this compound derivatives have been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In vitro studies have shown that this compound derivatives can modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. Piperidone derivatives have also been shown to possess antioxidant and antimicrobial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Benzylidenepiperidin-1-yl)ethanone in lab experiments is its versatility as a building block for the synthesis of complex molecules. Piperidone derivatives can be easily modified to introduce various functional groups, making them useful intermediates for the synthesis of novel compounds. However, one of the limitations of using this compound derivatives in lab experiments is their potential toxicity. Piperidone derivatives have been shown to possess cytotoxic properties, limiting their use in certain applications.
Future Directions
There are several future directions for the study of 1-(4-Benzylidenepiperidin-1-yl)ethanone. One area of research is the development of novel this compound derivatives with improved pharmacological properties. Another area of research is the synthesis of this compound-based materials with unique properties, such as stimuli-responsive behavior. Additionally, the use of this compound derivatives in the synthesis of complex natural products is an area of research that has yet to be fully explored. Overall, the study of this compound has the potential to lead to the development of new drugs, materials, and synthetic methodologies.
Synthesis Methods
The synthesis of 1-(4-Benzylidenepiperidin-1-yl)ethanone involves the condensation of piperidine with benzaldehyde in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Scientific Research Applications
1-(4-Benzylidenepiperidin-1-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound derivatives have been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In material science, this compound derivatives have been used as building blocks for the synthesis of novel polymers and dendrimers. In organic synthesis, this compound derivatives have been used as versatile intermediates for the synthesis of complex molecules.
Properties
IUPAC Name |
1-(4-benzylidenepiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPKLXHNKSVMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=CC2=CC=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629999.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630003.png)
![2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one](/img/structure/B7630011.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7630018.png)

![3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7630023.png)
![10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7630031.png)
![N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7630035.png)
![N-[[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7630045.png)



